3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide
Description
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, an oxadiazole ring, and an amide functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-6-3-4-9-16(13)20-17(23)10-11-18-21-19(22-25-18)14-7-5-8-15(12-14)24-2/h3-9,12H,10-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUKKGOEWGENHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide typically involves multiple steps, starting with the preparation of the core oxadiazole ring. One common method is the cyclodehydration of a hydrazine derivative with a carboxylic acid or its derivatives. The reaction conditions often require heating and the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to a hydroxyl group under certain conditions.
Reduction: : The oxadiazole ring can be reduced to a simpler amine derivative.
Substitution: : The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : 3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide
Reduction: : 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamine
Substitution: : Various amide derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its oxadiazole ring is particularly useful in the development of new materials with unique properties.
Biology
In biological research, the compound can be used to study the effects of oxadiazole derivatives on biological systems. It may also serve as a lead compound for the development of new drugs.
Medicine
The compound has potential medicinal applications, particularly in the treatment of diseases where modulation of specific biological pathways is required. Its amide group makes it a candidate for drug design and development.
Industry
In the industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide exerts its effects involves interaction with specific molecular targets. The oxadiazole ring can bind to receptors or enzymes, modulating their activity. The amide group can form hydrogen bonds with biological targets, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)propionic acid
N-(2-methylphenyl)propanamide
1,2,4-Oxadiazole derivatives
Uniqueness
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide is unique due to its combination of the methoxyphenyl group, oxadiazole ring, and amide functional group. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
